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Compound of Interest

Compound Name: Penconazole

Cat. No.: B033189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of the

triazole fungicide penconazole and its chemical derivatives. The information is intended to

guide researchers in medicinal chemistry, agrochemical development, and toxicology in

synthesizing these compounds for further study.

Mechanism of Action of Penconazole
Penconazole is a systemic triazole fungicide that functions as a sterol demethylation inhibitor

(DMI).[1][2] Its primary mode of action is the inhibition of the cytochrome P450 enzyme

lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[3] Ergosterol

is a vital component of the fungal cell membrane, responsible for maintaining its integrity and

fluidity. By disrupting ergosterol production, penconazole compromises the cell membrane

structure, leading to abnormal fungal growth and eventual cell death.[3] Beyond its primary

antifungal activity, studies have shown that penconazole may also exert other biological

effects, including potential neurotoxicity through the generation of oxidative stress and inhibition

of acetylcholinesterase (AChE).[4]
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Figure 1: Mechanism of action of penconazole via inhibition of ergosterol biosynthesis.

Synthesis of Penconazole
A common synthetic route for penconazole involves a multi-step process starting from 2,4-

dichlorobutyrophenone. This method is characterized by high yields and purity.[5] The overall

workflow involves Darzen condensation, reduction, esterification, and a final cyclization

reaction with 1,2,4-triazole.[5]
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Figure 2: General workflow for the synthesis of penconazole.

This protocol is adapted from methodologies described in patent literature.[5][6]

Step 1: Condensation Reaction

In a suitable reaction vessel, charge toluene and 2,4-dichlorobutyrophenone.

Cool the mixture to approximately 15°C.

Slowly add sodium methoxide over 30 minutes.

Begin the dropwise addition of methyl chloroacetate, maintaining the temperature between

15-25°C over a 2-2.5 hour period.

Maintain the reaction at 15-25°C for 2 hours. Monitor reaction completion via sampling (e.g.,

TLC or GC).

Add an alkali lye solution and heat to 65-75°C for 3 hours to induce alkaline hydrolysis.

Neutralize with hydrochloric acid to a pH of 3-4.

Perform an aqueous wash, separate the layers, and remove the toluene under reduced

pressure to yield 2-(2,4-dichlorophenyl) valeraldehyde.

Step 2: Reduction Reaction

Dissolve the product from Step 1 in a suitable solvent like methanol.

Cool the solution and add potassium borohydride portion-wise, maintaining a low

temperature.

Stir until the reaction is complete.
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Perform a standard aqueous workup and extract the product.

Purify to obtain 2-(2,4-dichlorophenyl)pentan-1-ol.

Step 3: Esterification

Dissolve the alcohol from Step 2 in a solvent with a suitable base (e.g., triethylamine).

Cool the mixture and slowly add methanesulfonyl chloride.

Stir until the reaction is complete.

Isolate the 2-(2,4-dichlorophenyl)pentyl methanesulfonate ester product.

Step 4: Building-up Reaction

In a separate reactor, add 1,2,4-triazole, sodium methoxide, and methanol. Heat the mixture

to 40-50°C for 1.5 hours.

Add the methanesulfonate ester from Step 3 to the reaction mixture.

Heat to reflux and maintain for approximately 6 hours, monitoring for completion.

Once complete, recover the methanol by distillation.

Add toluene and wash the organic phase twice.

Purify the crude product by recrystallization from n-hexane to yield penconazole.

The following table summarizes typical yields and purity for each step of the synthesis.[5]
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Reaction Step Product
Average Content
(%)

Average Yield (%)

Condensation

2-(2,4-

dichlorophenyl)valeral

dehyde

90.2 85.3

Reduction

2-(2,4-

dichlorophenyl)pentan

-1-ol

97.1 97.1

Esterification

2-(2,4-

dichlorophenyl)pentyl

methanesulfonate

97.1 96.1

Building-up Penconazole 95.7 91.6

Overall Penconazole - >72.5

Synthesis of Penconazole Derivatives
The synthesis of chemical derivatives is crucial for structure-activity relationship (SAR) studies,

aiming to develop compounds with improved efficacy, selectivity, or toxicological profiles. The

1,2,4-triazole ring is a common scaffold in many antifungal agents.[7][8] General synthetic

strategies often involve N-alkylation of the triazole ring or "click chemistry" for the generation of

1,2,3-triazole isomers.[7][9][10]
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Figure 3: Common strategies for the synthesis of triazole derivatives.

This "click chemistry" protocol is a versatile method for creating a library of 1,2,3-triazole

derivatives.[9][10]

Prepare the desired organic azide from a corresponding aniline or alkyl halide.

In a reaction vessel, dissolve the terminal alkyne starting material (e.g., 2-methylbut-3-yn-2-

ol) in a solvent mixture (e.g., 1:1 dichloromethane:water).

Add the organic azide to the solution.

Add the copper catalyst (e.g., Cu(OAc)₂) and a reducing agent (e.g., sodium ascorbate).

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, perform an aqueous workup, extract the product with an organic solvent,

and dry over sodium sulfate.
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Purify the crude product using column chromatography to obtain the desired 2-(1-aryl-1H-

1,2,3-triazol-4-yl)propan-2-ol derivative.

Analytical and Biological Evaluation Protocols
Purification: Crude products should be purified using standard laboratory techniques such as

recrystallization or silica gel column chromatography.[11]

Structure Confirmation: The chemical structure and purity of synthesized compounds should

be confirmed using a combination of analytical methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the proton

and carbon framework.[12]

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-

MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the

molecular weight and fragmentation pattern.[13][14][15]

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

The mycelium growth inhibition method is commonly used to screen compounds for antifungal

activity against phytopathogenic fungi.[7][10]

Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

Incorporate various concentrations of the test compounds into a molten potato dextrose agar

(PDA) medium.

Pour the mixture into sterile Petri dishes and allow them to solidify. Control plates should

contain only the solvent.

Place a mycelial plug, taken from the margin of an actively growing fungal colony, in the

center of each plate.

Seal the plates and incubate them at an appropriate temperature (e.g., 26°C) in the dark.

Measure the diameter of the mycelial growth daily until the fungus in the control plate

reaches the edge of the dish.
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Calculate the percentage of inhibition using the formula:

Inhibition (%) = [(Diameter in control - Diameter in treatment) / Diameter in control] x 100

Determine the EC₅₀ value (the concentration that causes 50% inhibition) for each active

compound.

Data Presentation
Property Value Reference

Chemical Formula C₁₃H₁₅Cl₂N₃ [3]

Molecular Weight 284.2 g/mol [3]

Physical State White crystalline powder [3]

Melting Point 57.6 - 60.3 °C [3]

Water Solubility 73 mg/L (at 25°C) [3]

log P (Kow) 3.72 [3]

Vapor Pressure 0.17 mPa (at 20°C) [3][13]

The following data represents the antifungal activity of a synthesized derivative (Compound

6ad) against various phytopathogenic fungi.[10]

Fungal Species EC₅₀ (μg/mL)

Rhizoctonia solani 0.18

Sclerotinia sclerotiorum 0.35

Fusarium graminearum 0.37

Magnaporthe oryzae 2.25

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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